2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H18N2O4S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazole ring, a chromeno-pyrrole core, and various functional groups that contribute to its reactivity and biological activity. The molecular formula is C20H20N2O4S, and its molecular weight is approximately 372.45 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Its thiazole moiety is known for enhancing bioactivity through enzyme inhibition and receptor modulation. Specifically, the compound may act on:
- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could modulate receptor activity affecting signal transduction pathways.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- MOLT4 Cell Line : The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell growth at low concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against several bacterial strains:
- Gram-positive Bacteria : Exhibited moderate activity against strains such as Staphylococcus aureus.
- Gram-negative Bacteria : Limited effectiveness was noted against certain strains; however, modifications to the chemical structure may enhance efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds with thiazole and chromene structures:
- Anticancer Studies :
- Antimicrobial Studies :
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C23H18N2O4S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H18N2O4S/c1-11-4-9-17-16(10-11)20(27)18-19(14-5-7-15(26)8-6-14)25(22(28)21(18)29-17)23-24-12(2)13(3)30-23/h4-10,19,26H,1-3H3 |
InChI Key |
GYORGXFHFVLYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.